molecular formula C8H11NO3 B14249452 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- CAS No. 227024-93-3

2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)-

Cat. No.: B14249452
CAS No.: 227024-93-3
M. Wt: 169.18 g/mol
InChI Key: ZPRPTYWISSWXQQ-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a 3-methyl-1-oxo-2-butenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of oxazolidinone with a suitable alkylating agent. One common method includes the use of 3-methyl-1-oxo-2-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The molecular targets include the 23S rRNA of the 50S ribosomal subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 3-methyl-1-oxo-2-butenyl group, which may enhance its antibacterial activity and specificity .

Properties

CAS No.

227024-93-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(3-methylbut-2-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h5H,3-4H2,1-2H3

InChI Key

ZPRPTYWISSWXQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCOC1=O)C

Origin of Product

United States

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